(S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hcl

Lipophilicity Physicochemical property comparison Drug-likeness prediction

(S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is a chiral diaryl methanamine building block bearing a single stereogenic center in the (S) configuration and a para-trifluoromethoxy (OCF₃) substituent on one aromatic ring. The hydrochloride salt form (molecular formula C₁₄H₁₃ClF₃NO, molecular weight 303.71 g/mol) is supplied at ≥98% purity with defined stereochemistry.

Molecular Formula C14H13ClF3NO
Molecular Weight 303.71 g/mol
Cat. No. B13053158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hcl
Molecular FormulaC14H13ClF3NO
Molecular Weight303.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)N.Cl
InChIInChI=1S/C14H12F3NO.ClH/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H/t13-;/m0./s1
InChIKeyPVWSWCJDBUKKIP-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine HCl (CAS 2250242-58-9): Procurement-Relevant Structural and Physicochemical Baseline


(S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is a chiral diaryl methanamine building block bearing a single stereogenic center in the (S) configuration and a para-trifluoromethoxy (OCF₃) substituent on one aromatic ring . The hydrochloride salt form (molecular formula C₁₄H₁₃ClF₃NO, molecular weight 303.71 g/mol) is supplied at ≥98% purity with defined stereochemistry . This compound serves as a key intermediate in medicinal chemistry and chemical biology, where the combination of the OCF₃ group's electron-withdrawing character and the stereodefined diaryl methanamine scaffold controls molecular recognition, lipophilicity, and metabolic stability—parameters that cannot be replicated by simpler benzylamine analogs or the corresponding racemate .

Why In-Class Substitution of (S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine HCl Is Not Scientifically Valid


The diaryl methanamine scaffold with a para-OCF₃ substituent is not interchangeable with its closest analogs. The racemic mixture (CAS 710936-39-3) lacks stereochemical definition, which is critical when the amine is used as a chiral directing element or when the resulting diastereomeric products require separate biological evaluation . The 4-CF₃ analog (CAS 260997-51-1) replaces the oxygen atom of the OCF₃ group with a direct C–C bond, altering both the electronic character (Hammett σₚ: OCF₃ ≈ 0.35 vs. CF₃ ≈ 0.54) and the hydrogen-bond acceptor capacity . The simple 4-(trifluoromethoxy)benzylamine (CAS 93919-56-3) lacks the second phenyl ring, resulting in a substantially lower computed LogP (≈2.04–2.74) and a different molecular shape that affects target binding and pharmacokinetic profile . Each of these structural variations produces quantifiable differences in lipophilicity, electronic distribution, and molecular topology that preclude direct substitution without re-optimization of the downstream synthetic or biological workflow.

Quantitative Differentiation Evidence for (S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine HCl Versus Closest Analogs


Computed LogP Advantage of the (S)-OCF₃ Diaryl Methanamine HCl Salt Over the Racemic Free Base and Simple Benzylamine Scaffold

The (S)-enantiomer hydrochloride salt (CAS 2250242-58-9) exhibits a computed consensus LogP of 4.06, which is 0.42 log units higher than the racemic free base (LogP 3.63) and approximately 1.3–2.0 log units higher than the simple 4-(trifluoromethoxy)benzylamine scaffold (LogP values ranging from 2.04 to 2.74 depending on the computational method) . This enhanced lipophilicity, driven by the combined contributions of the second phenyl ring and the hydrochloride salt form, translates to a predicted 2.6- to 100-fold increase in octanol-water partition coefficient, which directly impacts membrane permeability and tissue distribution potential in biological assays.

Lipophilicity Physicochemical property comparison Drug-likeness prediction

Defined (S)-Stereochemistry Enables Absolute Configuration Control Unavailable with Racemic Mixture (CAS 710936-39-3)

The (S)-enantiomer hydrochloride salt (CAS 2250242-58-9) is supplied with a defined stereochemistry at the benzylic carbon (C-13), confirmed by the InChI stereodescriptor '/t13-;/m0./s1' and the MDL number MFCD28290890 . In contrast, the racemic mixture (CAS 710936-39-3) is available as the free base with no stereochemical specification and uses a different MDL identifier (MFCD27843051) . The (S)-enantiomer is offered at 98% purity, while the racemate is typically supplied at 95% purity . The (R)-enantiomer HCl salt is separately cataloged (distinct SMILES with [C@@H] stereodescriptor) and can be sourced as an independent entity, confirming that the (S)-compound is not simply a stereochemically undefined mixture .

Chiral building block Stereochemical purity Diastereomeric control

OCF₃ Substituent Imparts Differential Electronic Profile Versus the 4-CF₃ Analog (CAS 260997-51-1): Hammett σₚ and H-Bond Acceptor Capacity

The para-trifluoromethoxy group (σₚ ≈ 0.35) is a weaker electron-withdrawing group than the para-trifluoromethyl group (σₚ ≈ 0.54) by approximately 0.19 Hammett units [1]. The presence of an oxygen atom in the OCF₃ group also adds one additional hydrogen-bond acceptor site (total = 2 for the OCF₃ scaffold vs. 1 for the CF₃ analog) and increases the topological polar surface area by the contribution of the ether oxygen . Computed LogP confirms this differential: the (S)-OCF₃ compound (LogP 4.06) is 0.30 log units more lipophilic than the (S)-CF₃ compound (LogP 3.75) . This combination—fewer H-bond acceptors in the CF₃ analog and lower lipophilicity despite a stronger electron-withdrawing effect—demonstrates that OCF₃ and CF₃ are not electronically or physicochemically interchangeable.

Electronic effect Hammett constant Bioisosterism

Hydrochloride Salt Form Provides Solubility and Handling Advantages Over the Racemic Free Base for Aqueous Reaction Conditions

The (S)-enantiomer is supplied as the hydrochloride salt (molecular weight 303.71 g/mol), whereas the commercially available racemate is predominantly offered as the free base (molecular weight 267.25 g/mol) . The hydrochloride salt form protonates the primary amine (pKa of conjugate acid expected to be ~9–10 for a diaryl methanamine), conferring significantly enhanced aqueous solubility compared to the neutral free base [1]. This is critical for aqueous-phase reactions (e.g., amide coupling under buffered conditions, bioconjugation in PBS), where the free base may exhibit limited dissolution. The salt form also provides a crystalline solid that is easier to handle, weigh accurately, and store, whereas the free base racemate is a liquid under ambient conditions .

Salt form selection Aqueous solubility Solid handling

Diaryl Methanamine Scaffold Increases Molecular Complexity (sp³ Carbon Count, Rotatable Bonds) Versus Mono-Aryl Benzylamine: Implications for Fragment-Based Drug Discovery

The (S)-diaryl methanamine scaffold (C₁₄, 20 heavy atoms, sp³ fraction 0.36) offers a more three-dimensional molecular architecture compared to the mono-aryl 4-(trifluoromethoxy)benzylamine (C₈, 13 heavy atoms, sp³ fraction 0.25) . The target compound contains 3 rotatable bonds and a chiral benzylic carbon that serves as a point of structural diversification, whereas the simple benzylamine has only 1 non-terminal rotatable bond and is achiral [1]. In fragment-based drug discovery (FBDD), the higher heavy-atom count (20 vs. 13) and the presence of a stereogenic center place the (S)-diaryl methanamine closer to lead-like chemical space, providing a more advanced starting point for hit-to-lead optimization with fewer synthetic steps required to reach clinical candidate complexity [1].

Fragment elaboration Molecular complexity 3D diversity

High-Value Application Scenarios for (S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine HCl Based on Quantitative Differentiation Evidence


Chiral Auxiliary and Enantioselective Synthesis of CNS-Targeted Drug Candidates

The defined (S)-stereochemistry (98% purity, InChI-confirmed configuration) combined with the high computed LogP (4.06) makes this compound an ideal chiral building block for constructing CNS-penetrant lead series . Unlike the racemic mixture, which would require costly chiral chromatography after each synthetic step, the stereodefined (S)-enantiomer allows predictable diastereomeric outcomes in asymmetric reductive amination and N-alkylation reactions. The hydrochloride salt form provides ready solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers without additional activation steps .

Kinase Inhibitor Fragment Elaboration Leveraging OCF₃ Electronic Properties

The OCF₃ group's unique combination of moderate electron-withdrawing strength (σₚ ≈ 0.35) and hydrogen-bond acceptor capacity (2 HBA) makes this scaffold particularly suited for occupying the hinge region or allosteric pockets of kinase ATP-binding sites, where fluorinated aromatic rings engage in favorable orthogonal multipolar interactions with backbone carbonyl groups . The 0.19-unit lower Hammett σₚ compared to the CF₃ analog reduces the risk of excessive electrophilicity that can lead to glutathione trapping and metabolic liability, while the additional oxygen atom provides a handle for water-mediated hydrogen bonding networks .

Fragment-to-Lead Optimization for Antiviral or Anti-Inflammatory Targets Requiring Defined Lipophilicity

The LogP window of 3.6–4.1 places this scaffold within the optimal lipophilicity range for oral bioavailability while maintaining sufficient polarity (TPSA 35.25 Ų) to avoid excessive plasma protein binding . The scaffold offers a quantifiable LogP advantage of +1.3 to +2.0 over the simpler 4-(trifluoromethoxy)benzylamine, translating to enhanced membrane permeability without crossing into the high-LogP (>5) territory associated with promiscuous binding and poor developability . This lipophilicity advantage has been exploited in the design of 4-(trifluoromethoxy)benzylamine-based inhibitors showing antiviral activity against hepatitis virus in murine models, where the OCF₃ substitution pattern contributed to anti-inflammatory efficacy .

Asymmetric Catalyst and Chiral Ligand Development for Industrial-Scale API Synthesis

The (S)-diaryl methanamine scaffold, with its 20 heavy atoms and sp³ fraction of 0.36, provides sufficient steric bulk and conformational rigidity to serve as a chiral ligand backbone in asymmetric catalysis . When compared to the mono-aryl benzylamine scaffold (13 heavy atoms, achiral), the diaryl system offers 7 additional heavy atoms for catalyst fine-tuning and a pre-installed stereogenic center that eliminates the need for chiral resolution of the final catalyst complex. The MDL-registered single-enantiomer identity (MFCD28290890) enables reproducible procurement across multi-kilogram scale-up campaigns required for API manufacturing .

Quote Request

Request a Quote for (S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.